molecular formula C15H21NO4 B13719440 3-(Boc-amino)-1-(benzyloxy)-2-propanone

3-(Boc-amino)-1-(benzyloxy)-2-propanone

Cat. No.: B13719440
M. Wt: 279.33 g/mol
InChI Key: KMJBKHFXKBDNQJ-UHFFFAOYSA-N
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Description

3-(Boc-amino)-1-(benzyloxy)-2-propanone is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxy group attached to a propanone backbone. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-1-(benzyloxy)-2-propanone typically involves the protection of an amino group with a Boc group and the introduction of a benzyloxy group. One common method involves the reaction of 3-amino-1-(benzyloxy)-2-propanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. Continuous flow reactors and solid acid catalysts can be employed to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-1-(benzyloxy)-2-propanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-1-(benzyloxy)-2-propanone primarily involves its role as a protected intermediate. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form the desired final product .

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-1-(benzyloxy)-2-propanol: Similar structure but with a hydroxyl group instead of a ketone.

    3-(Boc-amino)-1-(benzyloxy)-2-propanoic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

3-(Boc-amino)-1-(benzyloxy)-2-propanone is unique due to its combination of a Boc-protected amino group and a benzyloxy group on a propanone backbone. This structure allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-(2-oxo-3-phenylmethoxypropyl)carbamate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)

InChI Key

KMJBKHFXKBDNQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)COCC1=CC=CC=C1

Origin of Product

United States

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